molecular formula C17H18N4O3 B5834859 N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B5834859
M. Wt: 326.35 g/mol
InChI Key: YUZSRIYULTYUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a synthetic small molecule featuring an isoxazole core substituted with a 3-methoxyphenyl group at position 5 and a carboxamide-linked 3-(imidazol-1-yl)propyl chain at position 3.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-14-5-2-4-13(10-14)16-11-15(20-24-16)17(22)19-6-3-8-21-9-7-18-12-21/h2,4-5,7,9-12H,3,6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZSRIYULTYUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
  • Molecular Formula : C17H20N4O3
  • Molar Mass : 326.35 g/mol

The compound features an imidazole ring, a methoxyphenyl group, and an isoxazole ring, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : Starting from 1-(3-aminopropyl)imidazole, it is reacted with 3-methoxybenzaldehyde to form an intermediate Schiff base.
  • Cyclization : The intermediate undergoes cyclization using hydroxylamine to form the isoxazole ring.
  • Acylation : Finally, acylation introduces the carboxamide group.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole and isoxazole have been evaluated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). A study found that certain 3-substituted imidazol-5-yl compounds showed weak to moderate activity against MRSA with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to ≤0.25 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound 26≤0.25Anti-MRSA
Compound 32≤0.25Anti-MRSA
6-Methoxy-phenethyl-indole-imidazole≤0.25Anti-Cryptococcus neoformans

These findings suggest that this compound may also possess similar antimicrobial properties.

Cytotoxicity and Selectivity

In evaluating the cytotoxicity of related compounds, it was observed that several exhibited low toxicity towards human embryonic kidney cells (HEK293) and lacked hemolytic activity against human red blood cells at concentrations up to 32 µg/mL . This selectivity indicates potential for therapeutic applications with reduced side effects.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole and isoxazole derivatives:

  • Study on Antimicrobial Efficacy : A screening campaign identified various analogues with promising anti-MRSA activity while maintaining low cytotoxicity. The structural requirements for effective activity were noted to be precise, emphasizing the importance of specific substitutions on the indole and imidazole rings .
  • Investigation of Antifungal Properties : Some derivatives demonstrated potent antifungal activity against Cryptococcus neoformans, making them candidates for further development as antifungal agents .

Comparison with Similar Compounds

Isoxazolecarboxamide Derivatives

The following table compares the target compound with isoxazolecarboxamide derivatives sharing the N-[3-(1H-imidazol-1-yl)propyl] side chain but differing in substituents at position 5 of the isoxazole ring:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Biological Activity References
Target Compound 3-Methoxyphenyl C₁₇H₁₇N₃O₃ 311.34 Not explicitly reported -
SKL2001 (Wnt Agonist II) Furan-2-yl C₁₄H₁₄N₄O₃ 302.29 Wnt/β-catenin pathway activation
N-[3-(1H-Imidazol-1-yl)propyl]-5-(thiophen-2-yl)isoxazole-3-carboxamide Thiophen-2-yl C₁₄H₁₄N₄O₂S 302.35 Not reported in provided evidence

Key Observations :

  • SKL2001 demonstrates that the furan-2-yl group confers agonist activity toward the Wnt pathway, a critical target in oncology and regenerative medicine .
  • The thiophene analog () shares similar molecular weight but introduces sulfur, which could influence redox properties or metabolic stability.

Benzimidazole and Benzo[d]imidazole Carboxamides

describes 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide , synthesized via reductive cyclization. While structurally distinct (benzimidazole core vs. isoxazole), these compounds highlight the role of carboxamide linkages in enhancing solubility and bioavailability.

Benzamide Derivatives with N-(3-(Imidazol-1-yl)propyl) Side Chains

synthesizes a series of N-(3-(1H-imidazol-1-yl)propyl)benzamides with varying substituents (Table 2):

Compound Number Substituent on Benzamide Molecular Formula Molecular Weight Activity (Carbonic Anhydrase Inhibition) Reference
6 4-Fluorophenyl C₁₃H₁₄FN₃O 271.27 Moderate inhibition
8 4-Nitrophenyl C₁₃H₁₄N₄O₃ 298.28 Strong inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound 8) enhance carbonic anhydrase (CA) inhibition compared to electron-donating groups (e.g., methoxy).
  • The target compound’s 3-methoxyphenyl group, being electron-rich, may reduce CA affinity but improve interactions with other targets requiring hydrophobic/aromatic binding pockets.

Pyrazolo[1,5-a]pyrimidine and Nitrofuran Derivatives

  • 5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () features a pyrazolopyrimidine core, offering a larger planar structure for DNA intercalation or kinase inhibition.
  • N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide () exhibits antifungal activity, demonstrating the therapeutic versatility of nitrofuran derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via cycloaddition of nitrile oxides to alkynes (hypervalent iodine-induced methods can improve efficiency) . Subsequent steps include introducing the imidazole-propyl chain via nucleophilic substitution or amide coupling. Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly impact yields. For example, dimethylformamide (DMF) and potassium carbonate (K₂CO₃) are often used in substitution reactions . Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to traditional heating .

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular structure . For crystallographic analysis, single-crystal X-ray diffraction refined using SHELXL (part of the SHELX suite) provides atomic-level resolution . Visualization tools like ORTEP-3 aid in interpreting electron density maps and validating stereochemistry .

Q. How can solubility and stability challenges be addressed during experimental design?

  • Methodological Answer : Empirical testing under controlled pH and temperature is essential. Polar aprotic solvents (e.g., DMSO) are often used for solubility screening. Stability studies should employ accelerated degradation protocols (e.g., exposure to UV light, humidity) followed by HPLC or LC-MS to monitor decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell lines, protein concentrations). Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is recommended. Statistical models like Bland-Altman analysis can quantify variability. For example, SAR (Structure-Activity Relationship) studies on analogous compounds (e.g., SKL2001, a Wnt/β-catenin agonist) highlight how minor structural changes impact activity .

Q. What strategies improve target selectivity, particularly for kinase or enzyme inhibition?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies identifies key binding residues. Modifying substituents like the 3-methoxyphenyl group can enhance selectivity. For instance, replacing the methoxy group with halogens (e.g., fluorine) in related compounds reduced off-target interactions by 40% in factor Xa inhibitors .

Q. How can crystallographic data refine mechanistic insights into target interactions?

  • Methodological Answer : High-resolution (<2.0 Å) X-ray structures solved using SHELXD and refined with SHELXL reveal binding modes and hydrogen-bonding networks . For example, imidazole-propyl moieties in similar compounds form critical interactions with catalytic residues in enzymes, as demonstrated in razaxaban (a factor Xa inhibitor) .

Q. What methodologies validate the compound’s role in modulating signaling pathways (e.g., Wnt/β-catenin)?

  • Methodological Answer : Use luciferase reporter assays (e.g., TOPFlash for Wnt signaling) to quantify pathway activation. Co-crystallization with pathway proteins (e.g., β-catenin) and surface plasmon resonance (SPR) can confirm direct binding. SKL2001, a structural analog, showed dose-dependent activation of Wnt signaling in HEK293T cells .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer : Implement strict quality control (QC) protocols, including purity verification (HPLC ≥95%) and NMR lot-to-lot comparisons. For cellular assays, standardize cell passage numbers and serum batches. Reproducibility issues in enzymatic assays may require normalizing activity to a reference inhibitor (e.g., staurosporine for kinases) .

Q. What statistical approaches reconcile conflicting IC₅₀ values in enzymatic vs. cell-based assays?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Normalize data to internal controls (e.g., ATP concentration in kinase assays). For example, razaxaban exhibited a 10-fold difference in IC₅₀ between purified factor Xa and plasma-based assays due to protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.